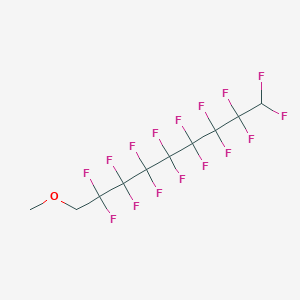
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- is a fluorinated aromatic amine. This compound is characterized by the presence of both difluoroethoxy and trifluoroethyl groups attached to the benzenamine core. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, which often include increased stability, lipophilicity, and bioavailability. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzenamine derivative.
Introduction of Difluoroethoxy Group: This step involves the reaction of the benzenamine derivative with a difluoroethoxy reagent under controlled conditions, often using a base to facilitate the reaction.
Introduction of Trifluoroethyl Group: The final step involves the reaction of the intermediate product with a trifluoroethylating agent, such as trifluoroethyl iodide, in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its fluorinated groups, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong interactions with proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)-: Characterized by both difluoroethoxy and trifluoroethyl groups.
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-difluoroethyl)-: Similar structure but with difluoroethyl instead of trifluoroethyl.
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-tetrafluoroethyl)-: Contains a tetrafluoroethyl group.
Uniqueness
The uniqueness of Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- lies in its specific combination of difluoroethoxy and trifluoroethyl groups, which confer distinct chemical and biological properties. These properties can lead to enhanced stability, lipophilicity, and bioavailability compared to similar compounds.
Eigenschaften
CAS-Nummer |
1309602-20-7 |
|---|---|
Molekularformel |
C10H10F5NO |
Molekulargewicht |
255.18 g/mol |
IUPAC-Name |
4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H10F5NO/c11-9(12)5-17-8-3-1-7(2-4-8)16-6-10(13,14)15/h1-4,9,16H,5-6H2 |
InChI-Schlüssel |
CKAPFAHZGVKPCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NCC(F)(F)F)OCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)

![4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)
![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)
![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)





